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Compound of Interest

Compound Name:
(4-Chlorophenyl)(3,4-

dihydroxyphenyl)methanone

Cat. No.: B140492 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4'-Chloro-3,4-dihydroxybenzophenone is a substituted benzophenone that holds significant

interest within the scientific community, particularly in the fields of medicinal chemistry and drug

development. Its structural features, combining a chlorinated phenyl ring and a catechol moiety,

suggest potential for various biological activities. This technical guide provides a

comprehensive overview of the known chemical properties, synthesis, and biological relevance

of 4'-Chloro-3,4-dihydroxybenzophenone, with a focus on presenting clear, actionable data for

research and development professionals.

Chemical Properties
4'-Chloro-3,4-dihydroxybenzophenone, with the CAS Number 134612-84-3, is a solid, typically

appearing as a powder.[1] Its chemical structure and fundamental properties are summarized

in the tables below.

Table 1: General Chemical Properties
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Property Value Reference(s)

IUPAC Name
(4-Chlorophenyl)(3,4-

dihydroxyphenyl)methanone
[2]

CAS Number 134612-84-3 [1]

Molecular Formula C₁₃H₉ClO₃ [1]

Molecular Weight 248.66 g/mol [1]

Appearance Powder [1][3]

Purity ≥99.0% [1]

Table 2: Physical and Chemical Data
Property Value Reference(s)

Melting Point 190°C

Boiling Point 468.77°C at 760 mmHg [1]

Density 1.41 g/cm³ [1]

Flash Point 237.3°C [1]

Solubility Data not readily available.

Synthesis and Experimental Protocols
The synthesis of 4'-Chloro-3,4-dihydroxybenzophenone can be achieved through various

synthetic routes, with Friedel-Crafts acylation being a common strategy for the formation of the

benzophenone core.

General Synthesis Approach: Friedel-Crafts Acylation
A plausible and frequently utilized method for synthesizing benzophenone derivatives is the

Friedel-Crafts acylation. This reaction typically involves the acylation of an aromatic compound

with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of

4'-Chloro-3,4-dihydroxybenzophenone, this could involve the reaction of 3,4-dihydroxybenzoic

acid or a protected derivative with chlorobenzene.
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Experimental Workflow: Conceptual Friedel-Crafts Acylation
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Caption: Conceptual workflow for the synthesis of 4'-Chloro-3,4-dihydroxybenzophenone via

Friedel-Crafts acylation.

A reported method for the preparation of 4'-Chloro-3,4-dihydroxybenzophenone involves the

demethylation of 4′-chloro-4-hydroxy-3-methoxybenzophenone.[4] This reaction is typically

carried out using a demethylating agent such as hydrobromic acid in a suitable solvent system

like aqueous acetic acid, followed by refluxing.[4]
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Biological Activity and Signaling Pathways
4'-Chloro-3,4-dihydroxybenzophenone has been identified as an inhibitor of protein tyrosine

kinases.[4] Protein tyrosine kinases are a large family of enzymes that play critical roles in

cellular signal transduction pathways, regulating processes such as cell growth, proliferation,

differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many

diseases, including cancer.

While the specific tyrosine kinase(s) inhibited by 4'-Chloro-3,4-dihydroxybenzophenone and the

detailed mechanism of action are not yet fully elucidated in publicly available literature, its

structural similarity to other known kinase inhibitors suggests it may compete with ATP for

binding to the kinase domain of the enzyme.

Hypothesized Mechanism of Action: Tyrosine Kinase Inhibition

As a putative tyrosine kinase inhibitor, 4'-Chloro-3,4-dihydroxybenzophenone would likely exert

its effects by blocking the phosphorylation of downstream substrate proteins. This interruption

of the signaling cascade can lead to the inhibition of cell proliferation and the induction of

apoptosis in cancer cells.

A key signaling pathway often targeted by tyrosine kinase inhibitors is the Epidermal Growth

Factor Receptor (EGFR) pathway. EGFR is a receptor tyrosine kinase that, upon activation by

its ligands (e.g., EGF), initiates a cascade of intracellular events leading to cell growth and

proliferation.

Conceptual EGFR Signaling Pathway and Potential Point of Inhibition
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Caption: Hypothesized inhibition of the EGFR signaling pathway by 4'-Chloro-3,4-

dihydroxybenzophenone.

Spectral Data
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At present, publicly accessible, verified spectral data (¹H NMR, ¹³C NMR, IR, Mass

Spectrometry) specifically for 4'-Chloro-3,4-dihydroxybenzophenone (CAS 134612-84-3) is

limited. Researchers are advised to acquire their own analytical data upon synthesis or

acquisition of this compound to confirm its identity and purity. The spectral data for the closely

related but distinct compound, 4-Chloro-4'-hydroxybenzophenone, is often misattributed and

should be used with caution.

Conclusion
4'-Chloro-3,4-dihydroxybenzophenone is a compound with established chemical properties and

a noted potential as a protein tyrosine kinase inhibitor. While detailed experimental protocols

and comprehensive spectral and biological data are still emerging, this guide provides a

foundational understanding for researchers. Further investigation into its specific biological

targets and mechanism of action is warranted to fully explore its therapeutic potential in drug

development. The provided conceptual frameworks for its synthesis and potential biological

activity serve as a starting point for future research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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